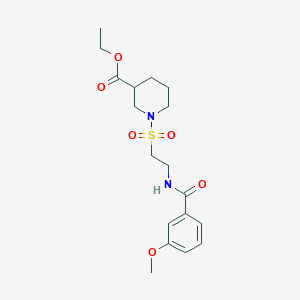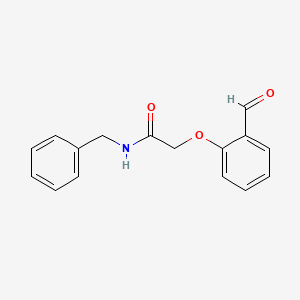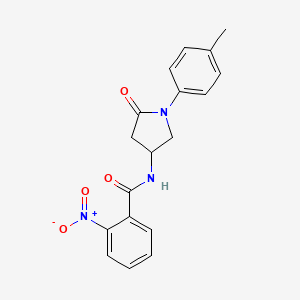![molecular formula C16H15NO4 B2947265 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol CAS No. 1588478-73-2](/img/structure/B2947265.png)
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number. It may also include information on the compound’s occurrence in nature or its synthesis .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of a synthesis includes understanding the reactions involved, the conditions under which they occur, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Applications De Recherche Scientifique
Catalytic Applications
Encapsulation in Zeolite Y for Oxidation Reactions : The encapsulation of molybdenum(VI) complex, derived from a similar structural motif, in zeolite Y has been demonstrated to be an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This method highlights the catalyst's high activity, stability, recycling ability, and operational flexibility, making it superior to homogeneous catalysts for such applications (Ghorbanloo & Alamooti, 2017).
Fluorescent Probes and Sensors
Fluoroionophores for Metal Detection : Research on diamine-salicylaldehyde derivatives, akin to the core structure of "2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol", has led to the development of fluoroionophores capable of chelating specific metal cations, such as Zn^2+, in organic and semi-aqueous solutions. These compounds have been applied for cellular metal staining, demonstrating their potential as metal recognizers and sensors in biological systems (Hong et al., 2012).
Antimicrobial and Antibacterial Properties
Schiff Base Ligands with Antimicrobial Activity : Schiff bases derived from imino-4-methoxyphenol thiazole and their antimicrobial activities have been investigated. These compounds, including variants similar to "2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol", showed moderate activity against bacterial and fungal species, indicating their potential in antimicrobial treatments (Vinusha et al., 2015).
Interaction with Biological Molecules
Binding with Bovine Serum Albumin (BSA) : Studies on fluorescent probes derived from benzodioxole and phenol structures have examined their interaction with Bovine Serum Albumin (BSA), providing insights into the binding constants and quenching mechanisms. Such interactions are crucial for understanding the transport and bioavailability of these compounds within biological systems (Ghosh, Rathi, & Arora, 2016).
Cyanide Sensors in Aqueous Media
Selective Detection of Cyanide : Schiff bases incorporating the benzothiazole moiety have been designed as selective sensors for cyanide in aqueous media, demonstrating significant sensitivity and selectivity. This application underscores the potential of such compounds in environmental monitoring and safety assessments (Elsafy, Al-Easa, & Hijji, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yliminomethyl)-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-19-14-5-3-4-11(16(14)18)9-17-12-6-7-13-15(8-12)21-10-20-13/h3-9,18H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZJXWKFSNMWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2947182.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2947184.png)
![2-(3,5-Dichlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2947185.png)

![3-(3,5-Dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2947187.png)


![N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine](/img/structure/B2947192.png)


![3-(2-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947200.png)
![5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2947202.png)

![2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2947205.png)